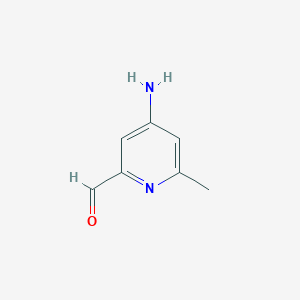
4-Amino-6-methylpicolinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-アミノ-6-メチルピコリナールデヒドは、分子式C7H8N2Oを持つ有機化合物です。ピコリナールデヒドの誘導体であり、ピリジン環の4位にアミノ基、6位にメチル基を有しています。
2. 製法
合成経路と反応条件
4-アミノ-6-メチルピコリナールデヒドの合成は、通常、以下の手順で行われます。
出発物質: 合成は6-メチルピコリナールデヒドから始まります。
アミノ化: アルデヒド基を保護し、その後、アンモニアまたは第一級アミンなどの適切な試薬を用いて、制御された条件下で4位をアミノ化します。
脱保護: 保護基を除去して、最終生成物である4-アミノ-6-メチルピコリナールデヒドを得ます。
工業生産方法
4-アミノ-6-メチルピコリナールデヒドの工業生産方法には、高収率と高純度を確保するために、自動反応器と連続フロープロセスを用いた大規模合成が含まれる場合があります。反応条件は、副生成物を最小限に抑え、効率を最大限に高めるように最適化されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methylpicolinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpicolinaldehyde.
Amination: The aldehyde group is protected, and the 4-position is then aminated using suitable reagents such as ammonia or primary amines under controlled conditions.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
反応の種類
4-アミノ-6-メチルピコリナールデヒドは、以下を含むさまざまな化学反応を起こします。
酸化: アルデヒド基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いてカルボン酸に酸化できます。
還元: アルデヒド基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いてアルコールに還元できます。
置換: アミノ基は求核置換反応に関与し、異なる官能基を持つ誘導体を形成できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 塩基性または酸性条件下でのさまざまな求核剤。
生成される主要な生成物
酸化: 4-アミノ-6-メチルピコリン酸。
還元: 4-アミノ-6-メチルピコリナールアルコール。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
4-アミノ-6-メチルピコリナールデヒドは、科学研究でいくつかの応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 配位化学におけるリガンドとしての可能性、および生体高分子との相互作用について調査されています。
医学: 抗菌活性や抗がん活性など、潜在的な薬理作用について調査されています。
工業: 新規材料の開発、および染料や顔料の製造における中間体として利用されています。
作用機序
4-アミノ-6-メチルピコリナールデヒドの作用機序には、特定の分子標的との相互作用が含まれます。アミノ基は生体高分子と水素結合を形成でき、アルデヒド基は求核部位と共有結合に関与できます。これらの相互作用は、酵素や受容体の活性を調節し、さまざまな生物学的効果をもたらします。
6. 類似の化合物との比較
類似の化合物
4-アミノ-2-メチルピコリナールデヒド: 類似の構造ですが、メチル基が2位にあります。
4-アミノ-6-クロロピコリナールデヒド: 類似の構造ですが、6位に塩素原子が存在します。
4-アミノ-6-メチルピリジン-2-カルバルデヒド: 類似の構造ですが、2位に異なる官能基が存在します。
独自性
4-アミノ-6-メチルピコリナールデヒドは、ピリジン環のアミノ基とメチル基の特定の位置によりユニークです。これは、類似体と比較して、明確な化学反応性と生物活性をもたらします。
類似化合物との比較
Similar Compounds
4-Amino-2-methylpicolinaldehyde: Similar structure but with the methyl group at the 2-position.
4-Amino-6-chloropicolinaldehyde: Similar structure but with a chlorine atom at the 6-position.
4-Amino-6-methylpyridine-2-carbaldehyde: Similar structure but with a different functional group at the 2-position.
Uniqueness
4-Amino-6-methylpicolinaldehyde is unique due to the specific positioning of the amino and methyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
生物活性
4-Amino-6-methylpicolinaldehyde (4-A6MP) is a pyridine derivative that has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of 4-A6MP, highlighting its mechanisms of action, relevant research findings, and potential therapeutic applications.
This compound is characterized by the presence of an amino group at the 4-position and an aldehyde group at the 6-position of the picolinaldehyde structure. This unique arrangement contributes to its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 4-A6MP exhibits significant antimicrobial activity against various pathogens. A study reported that derivatives of 4-amino-pyridine compounds, including 4-A6MP, show notable efficacy against bacteria and fungi. The mechanism involves the interaction of the compound with microbial proteins, disrupting their function and leading to cell death.
Anti-inflammatory Effects
In vitro studies have demonstrated that 4-A6MP can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), suggesting a potential role in treating inflammatory diseases. The compound's ability to act on specific signaling pathways may provide therapeutic avenues for conditions such as rheumatoid arthritis and other inflammatory disorders.
Anticancer Activity
Emerging evidence suggests that 4-A6MP may possess anticancer properties. In a recent study, compounds structurally related to 4-A6MP were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could induce apoptosis in cancer cells through modulation of apoptotic pathways . The precise mechanisms remain under investigation, but they may involve interactions with key proteins involved in cell cycle regulation.
The biological activity of 4-A6MP is attributed to its ability to form Schiff bases with primary amines, a reaction facilitated by its aldehyde group. This interaction can influence various biological targets, including enzymes and receptors involved in disease processes. Additionally, the amino group enhances its solubility and interaction with biological molecules.
Case Studies
Comparative Analysis
When compared to similar compounds such as 4-amino-2-chloropyridine and 4-amino-6-bromopicolinaldehyde, 4-A6MP shows a distinct profile due to its specific functional groups. These differences influence not only its chemical reactivity but also its biological activity, making it a unique candidate for further research in medicinal chemistry.
特性
分子式 |
C7H8N2O |
|---|---|
分子量 |
136.15 g/mol |
IUPAC名 |
4-amino-6-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3,(H2,8,9) |
InChIキー |
ARMWBOWRUSJDJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=N1)C=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















